molecular formula C21H18ClN3O2S B2526751 N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide CAS No. 1171655-04-1

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide

Cat. No.: B2526751
CAS No.: 1171655-04-1
M. Wt: 411.9
InChI Key: ORWLQWLNASYQIK-UHFFFAOYSA-N
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Description

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide is a useful research compound. Its molecular formula is C21H18ClN3O2S and its molecular weight is 411.9. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

The compound is known to play a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . For instance, it has been found to have significant anti-inflammatory and analgesic activities . These effects are believed to be mediated chiefly through the inhibition of the biosynthesis of prostaglandins .

Cellular Effects

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide has been shown to have various effects on different types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-yl)methyl]furan-3-carboxamide involves its interactions with biomolecules at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-yl)methyl]furan-3-carboxamide change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-yl)methyl]furan-3-carboxamide vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-yl)methyl]furan-3-carboxamide is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

The compound is transported and distributed within cells and tissues . This includes interactions with any transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O2S/c1-12-8-15(22)10-18-19(12)24-21(28-18)25(11-16-6-4-5-7-23-16)20(26)17-9-13(2)27-14(17)3/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWLQWLNASYQIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=C(OC(=C4)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.